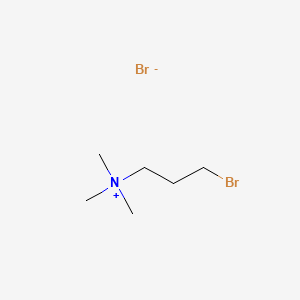
2,3,3-Trichloroacryloyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as trichloropropyl derivatives, involves the reaction of 2-chloroethanol, triphenylphosphine, and trichloroacetic acid to produce trichloromethylated olefins. These compounds are precursors for the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes, highlighting the versatility of trichloroacryloyl chloride in synthetic chemistry (Karatholuvhu & Fuchs, 2004).
Molecular Structure Analysis
A detailed analysis of molecular structures related to 2,3,3-Trichloroacryloyl chloride, such as furoyl chlorides, using computational methods has provided insights into their conformational stability, vibrational wave numbers, and geometrical parameters. These studies help in understanding the molecular basis of the reactivity and properties of trichloroacryloyl chloride derivatives (Umar & Abdalla, 2017).
Chemical Reactions and Properties
Trichloroacryloyl chloride and its derivatives undergo various chemical reactions. For instance, trifluoroacetohydrazonoyl chlorides react with imidates to form 3-trifluoromethyl-1,2,4-triazoles, showcasing the compound's utility in synthesizing drug-like molecules and highlighting its broad substrate scope and excellent regioselectivity (Zhang et al., 2022).
Physical Properties Analysis
Studies on the physical properties of similar chloroacryloyl compounds, such as the gas-phase structures of chloropropanoyl chloride, provide insights into the conformational preferences and structural parameters critical for understanding the physical behavior and reactivity of 2,3,3-Trichloroacryloyl chloride (Johansen & Hagen, 2006).
Chemical Properties Analysis
The chemical properties of 2,3,3-Trichloroacryloyl chloride can be inferred from studies on related compounds. For example, trichloromethanesulfonyl chloride has been shown to be an efficient chlorinating agent for aldehydes, illustrating the potential of trichloroacryloyl derivatives in organic synthesis and their ability to facilitate purification and minimize toxic waste formation (Jimeno, Cao, & Renaud, 2016).
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Synthesis of Methacryloyl Chloride : The synthesis of methacryloyl chloride, a compound related to 2,3,3-Trichloroacryloyl chloride, has been improved to simplify experimental operations and shorten reaction times while maintaining high yields. This process involves the reaction of methacrylic acid and phosphorus trichloride, with temperature and feed ratio optimizations enhancing product yield, highlighting the compound's role as an important intermediate in organic synthesis (Z. Jiashen, 2007).
Environmental Impact of Chlorinated Compounds : Studies on the degradation of chlorinated organic compounds, such as Acid Orange 7 in textile processes, reveal both inhibitory and accelerating effects on dye degradation in advanced oxidation processes. This research is crucial for understanding the environmental fate of chlorinated compounds and their potential to form chlorinated aromatic byproducts (Ruixia Yuan et al., 2011).
Material Fabrication : Research on polyamide thin film composite membranes using novel monomers derived from biphenyl acid chloride demonstrates the synthesis and application potential of chlorinated compounds in material science. These membranes show improved salt rejection and water flux performance, underlining the significance of such compounds in advancing membrane technology (Lei Li et al., 2007).
Photophysical Properties : The study of boron(III) subchlorins derived from meso-diethoxycarbonyltripyrrane through condensation with acid chlorides explores the photophysical properties of chlorinated compounds. These findings have implications for their use in photodynamic therapy, demonstrating the versatility of chlorinated compounds in medical applications (R. Soman et al., 2021).
Environmental Science
Photocatalysis of Chlorinated Pesticides : The study of the photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, offers insights into the environmental remediation of chlorinated pesticides. This research provides evidence for the efficient mineralization and degradation of chlorpyrifos residues, highlighting the role of chlorinated compounds in environmental science (Romina Žabar et al., 2016).
Oxidation of Chloride Ion by Ozone : An investigation into the oxidation of chloride ions by ozone in acid aqueous solutions elucidates the chemical mechanisms behind chloride oxidation, with implications for water treatment and environmental protection. This study provides a foundational understanding of how chlorinated compounds interact with ozone, potentially leading to more efficient water treatment methods (A. V. Levanov et al., 2015).
Safety and Hazards
Mecanismo De Acción
2,3,3-Trichloroacryloyl chloride, also known as Trichloroacryloyl chloride, is a chemical compound with the molecular formula C3Cl4O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Result of Action
It is known to be toxic by inhalation and moderately toxic by intraperitoneal and subcutaneous routes . It can also cause skin and eye irritation . When heated to decomposition, it emits toxic fumes of chlorine .
Propiedades
IUPAC Name |
2,3,3-trichloroprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4O/c4-1(2(5)6)3(7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSEZGCLGPUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061155 | |
| Record name | 2-Propenoyl chloride, 2,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trichloroacryloyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,3-Trichloroacryloyl chloride | |
CAS RN |
815-58-7 | |
| Record name | 2,3,3-Trichloro-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroacryloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoyl chloride, 2,3,3-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoyl chloride, 2,3,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trichloroacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROACRYLOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E4V3JJ8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is trichloroacryloyl chloride linked to the toxicity of dichloroacetylene (DCA)?
A1: Research indicates that DCA decomposes spontaneously in the presence of oxygen, generating several byproducts, including trichloroacryloyl chloride. [] While the exact mechanism of DCA toxicity remains unclear, the formation of reactive compounds like trichloroacryloyl chloride during its decomposition may contribute to its overall toxic effects. This hypothesis stems from the understanding that reactive compounds can readily interact with biological molecules, potentially disrupting normal cellular function and leading to toxicity. []
Q2: What is the significance of identifying trichloroacryloyl chloride as a DCA degradation product?
A2: Identifying trichloroacryloyl chloride as a DCA degradation product is crucial for several reasons. Firstly, it contributes to a more comprehensive understanding of DCA's decomposition pathway and the potential hazards associated with its use and handling. Secondly, knowing the specific degradation products, especially those with potential reactivity, can guide the development of safety measures, handling protocols, and detoxification strategies for DCA. Lastly, this knowledge can be used in further research to elucidate the individual toxicities of DCA's degradation products, including trichloroacryloyl chloride. []
Q3: Are there any known applications of trichloroacryloyl chloride in synthetic chemistry?
A3: While the provided research focuses on the formation and potential toxicity of trichloroacryloyl chloride, one study highlights its use in organic synthesis. [] The research demonstrates a novel method for synthesizing 1-(2,2-Dichlorovinyl)uracils using trichloroacryloyl chloride as a reagent. [] This example suggests that despite its potential toxicity, trichloroacryloyl chloride may possess specific reactivity valuable in synthetic chemistry, warranting further investigation into its applications and safe handling procedures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)




![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)
![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)





